molecular formula C10H18N2O6S B12765447 3-(beta-D-Galactopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione CAS No. 91147-00-1

3-(beta-D-Galactopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione

Cat. No.: B12765447
CAS No.: 91147-00-1
M. Wt: 294.33 g/mol
InChI Key: WUNLETPCGLIIRT-UCOFYAMCSA-N
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Description

3-(beta-D-Galactopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione is a complex organic compound that features a galactopyranosyl group attached to a hexahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(beta-D-Galactopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione typically involves the reaction of beta-D-galactopyranosyl derivatives with hexahydropyrimidine precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and purification are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-(beta-D-Galactopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

3-(beta-D-Galactopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 3-(beta-D-Galactopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other beta-D-galactopyranosyl derivatives and hexahydropyrimidine-based molecules. Examples include:

Uniqueness

What sets 3-(beta-D-Galactopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione apart is its unique combination of a galactopyranosyl group with a hexahydropyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

91147-00-1

Molecular Formula

C10H18N2O6S

Molecular Weight

294.33 g/mol

IUPAC Name

6-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2-thione

InChI

InChI=1S/C10H18N2O6S/c13-3-4-6(15)7(16)8(17)9(18-4)12-5(14)1-2-11-10(12)19/h4-9,13-17H,1-3H2,(H,11,19)/t4-,5?,6+,7+,8-,9-/m1/s1

InChI Key

WUNLETPCGLIIRT-UCOFYAMCSA-N

Isomeric SMILES

C1CNC(=S)N(C1O)[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1CNC(=S)N(C1O)C2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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